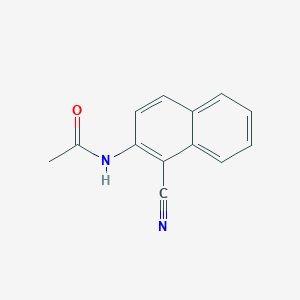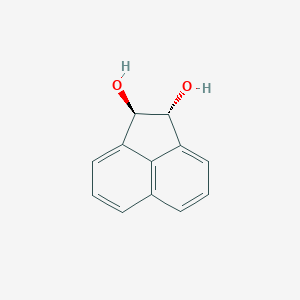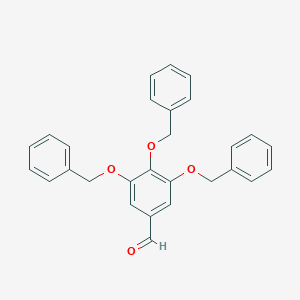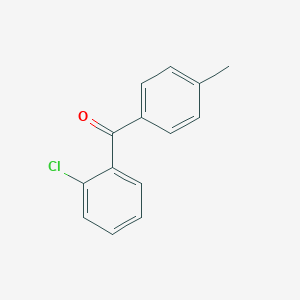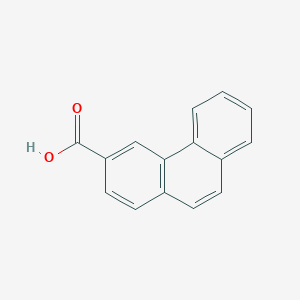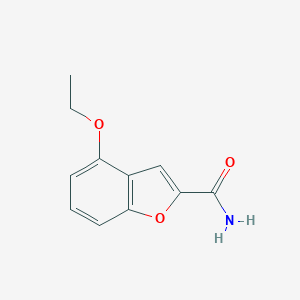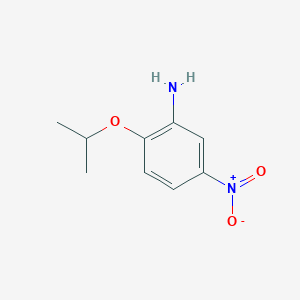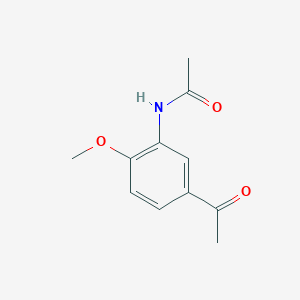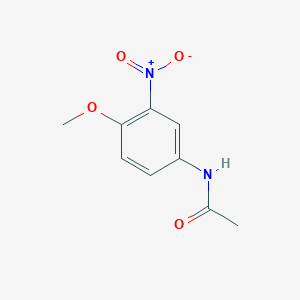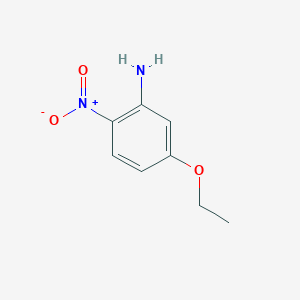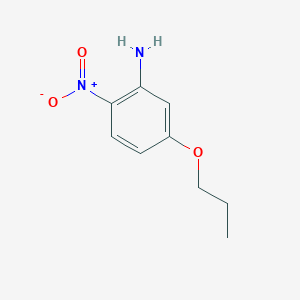![molecular formula C24H18N2 B189209 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine CAS No. 38151-30-3](/img/structure/B189209.png)
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, also known as DPEP, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have beneficial effects in various biochemical and physiological processes. In
Mechanism Of Action
The mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine is not fully understood. However, it has been suggested that 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine acts by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its high purity, which makes it suitable for further research. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. One potential direction is to explore the use of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. Moreover, future research can focus on the development of more efficient synthesis methods for 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, as well as the development of derivatives of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine with improved properties.
Synthesis Methods
The synthesis of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been achieved using various methods, including the reaction of 2,4,6-triphenylpyrimidine-5-carbaldehyde with (E)-2-phenylethenylboronic acid, and the reaction of 4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine with phenylboronic acid. These methods have been found to yield high purity 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, suitable for further research.
Scientific Research Applications
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity.
properties
CAS RN |
38151-30-3 |
|---|---|
Product Name |
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine |
Molecular Formula |
C24H18N2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C24H18N2/c1-4-10-19(11-5-1)16-17-24-25-22(20-12-6-2-7-13-20)18-23(26-24)21-14-8-3-9-15-21/h1-18H/b17-16+ |
InChI Key |
FQVJZPZIGPNRKC-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
38151-30-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



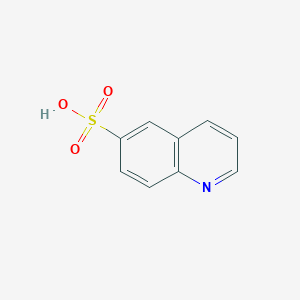

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
